molecular formula C6H7NS B154844 Pyridin-4-YL-methanethiol CAS No. 1822-53-3

Pyridin-4-YL-methanethiol

Cat. No. B154844
CAS RN: 1822-53-3
M. Wt: 125.19 g/mol
InChI Key: YUWAUUTYKFAJBH-UHFFFAOYSA-N
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Description

Pyridin-4-yl-methanethiol is a compound that can be associated with various pyridyl-functionalized methanes. These compounds are often used as ligands in coordination chemistry due to their ability to bind to metal ions through the nitrogen atom of the pyridine ring. Although the provided papers do not directly discuss Pyridin-4-yl-methanethiol, they do provide insights into the chemistry of related pyridyl compounds, which can be extrapolated to understand the properties and reactivity of Pyridin-4-yl-methanethiol.

Synthesis Analysis

The synthesis of related pyridyl compounds involves reactions between different pyridylmethane derivatives and other reactants. For instance, Tetrakis(4-pyridyl)methane is synthesized from tris(4-pyridyl)methane and 4-chloropyridine . Similarly, pyridyl functionalized bis(pyrazol-1-yl)methanes are synthesized by reacting (2-hydroxyphenyl)bis(pyrazol-1-yl)methanes with chloromethylpyridine . These methods suggest that Pyridin-4-yl-methanethiol could potentially be synthesized through a substitution reaction involving a chloromethylpyridine and a thiol-containing compound.

Molecular Structure Analysis

The molecular structure of pyridyl compounds is characterized by the presence of a pyridine ring, which can engage in coordination with metal ions. For example, in the case of bis(4-pyridylthio)methane, the ligand acts as an N,N'-bis(monodentate) bridging system in coordination polymers . The pyridine nitrogen atoms are the primary sites for metal coordination, which would also be expected for Pyridin-4-yl-methanethiol.

Chemical Reactions Analysis

Pyridyl compounds participate in various chemical reactions, primarily as ligands in the formation of coordination complexes. The silver(I) complex of Tetrakis(4-pyridyl)methane forms a three-dimensional diamondoid network , while bis(4-pyridylthio)methane forms one- and two-dimensional structures with silver(I) salts . These reactions demonstrate the versatility of pyridyl compounds in forming metallosupramolecular assemblies, which could also apply to Pyridin-4-yl-methanethiol when reacting with metal ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridyl compounds are influenced by their molecular structure and the nature of their interactions with other molecules. For instance, the rotational spectrum of the adduct pyridine-methane indicates a weak hydrogen bond between methane and the aromatic pyridine molecule . The coordination polymers formed by bis(4-pyridylthio)methane exhibit various secondary contacts and hydrogen bonding interactions, which stabilize the crystal structures in the solid state . These findings suggest that Pyridin-4-yl-methanethiol would have similar weak interaction capabilities and could form stable crystal structures through hydrogen bonding and other non-covalent interactions.

Scientific Research Applications

Supramolecular Electronics

  • Pyridin-4-YL-methanethiol has been used in the development of supramolecular electronics. It was found that small structural changes in the axial coordinating linkers, like the incorporation of Pyridin-4-YL-methanethiol, can dramatically alter the transport properties of metalloporphyrin-based wires (Aragonès et al., 2020).

Metal Supramolecular Frameworks

  • Research has been conducted on metal supramolecular frameworks involving Pyridin-4-YL-methanethiol. These studies explored how this compound influences the formation of species with discrete or polymeric structures when reacted with silver salts (Dura et al., 2014).

Ligand Behavior in Metal Complexes

  • The behavior of bis(pyrazol-1-yl)(pyridin-4-yl)methane ligands, related to Pyridin-4-YL-methanethiol, in forming a variety of metal complexes has been studied, showing a range of coordination patterns depending on the metal geometry and the position of the pyridine nitrogen (Manzano et al., 2016).

Electrooptic Film Fabrication

  • Pyridin-4-YL-methanethiol has been utilized in electrooptic film fabrication. Its incorporation into heterocyclic "push-pull" chromophores influences film microstructure and optical/electrooptic response (Facchetti et al., 2006).

Synthesis of Methanethiol from Methanol and H2S

  • A study on the synthesis of methanethiol from methanol and H2S using silicon-promoted K2WO4/Al2O3 catalysts found that the presence of Pyridin-4-YL-methanethiol influenced catalytic activity (Zhang et al., 2012).

Biological Activity of Diorganotin Derivatives

  • Pyridin-4-YL-methanethiol-based ligands have been used in the synthesis of diorganotin derivatives, which were tested for cytotoxic activity in vitro (Li et al., 2010).

Anion-binding Behavior in Alkyne Cyclotrimerization Reaction

  • Heteroscorpionate ligands containing Pyridin-4-YL-methanethiol substructure were synthesized and analyzed for their anion-binding behavior in alkyne cyclotrimerization reactions using rhodium(I) complexes as catalysts (Toganoh et al., 2008).

Photophysical Studies of Europium Complexes

  • Ternary mixed ligand europium complexes containing Pyridin-4-YL-methanethiol derivatives exhibited strong red emissions, useful for applications in light-emitting diodes (Gusev et al., 2014).

Safety And Hazards

Pyridin-4-YL-methanethiol is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

pyridin-4-ylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c8-5-6-1-3-7-4-2-6/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWAUUTYKFAJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20517928
Record name (Pyridin-4-yl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridin-4-YL-methanethiol

CAS RN

1822-53-3
Record name (Pyridin-4-yl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyridin-4-ylmethanethiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AC Aragonès, N Darwish, WJ Saletra… - Nano …, 2014 - ACS Publications
… Namely, we chemically modify both the gold STM tips and Au (111) surfaces with pyridin-4-yl-methanethiol allowing porphyrin molecules introduced in the solution to close the circuit …
Number of citations: 56 pubs.acs.org
CX Cammack - 2018 - repositories.lib.utexas.edu
Luminescent materials are characterized by the emission of light upon a source of excitation whether it be from light, electricity, or physical stimuli. Over the past several centuries, …
Number of citations: 0 repositories.lib.utexas.edu
A Cortijos i Aragonès - 2017 - diposit.ub.edu
… In the first presented work (Metalloporphyrins as molecular circuitry platforms) Au substrates and Au tips were functionalized with 0.8-1 puM ethanol solution of pyridin-4-yl-methanethiol …
Number of citations: 3 diposit.ub.edu
J Puigmartí-Luis, WJ Saletra, A González… - Chemical …, 2014 - pubs.rsc.org
… The axle component we used in our study is pyridin-4-yl-methanethiol (1, Fig. 2). As the “filling layer” between the axle components we foresaw dodecanethiol (2) and/or molecules of 1 …
Number of citations: 21 pubs.rsc.org
EM Dief, PJ Low, I Díez-Pérez, N Darwish - Nature Chemistry, 2023 - nature.com
… For example, exposure of a Au substrate and an STM tip both chemically modified by pyridin-4-yl-methanethiol to a solution of Co(II)-5,15-diphenylporphyrin resulted in the formation of …
Number of citations: 2 www.nature.com

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